molecular formula C13H25N3O B7918821 N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide

Cat. No.: B7918821
M. Wt: 239.36 g/mol
InChI Key: ADSYAWPLZYSARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide is a complex organic compound that features a piperidine ring, an aminoethyl group, and a cyclopropyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The aminoethyl group is then introduced through nucleophilic substitution reactions, followed by the attachment of the cyclopropyl-acetamide moiety via amide bond formation. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process is typically optimized for cost-effectiveness and scalability, incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cyclopropyl-acetamide analogs. Examples are:

Uniqueness

What sets N-[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, in particular, can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11(17)16(12-5-6-12)10-13-4-2-3-8-15(13)9-7-14/h12-13H,2-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSYAWPLZYSARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCCN1CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.